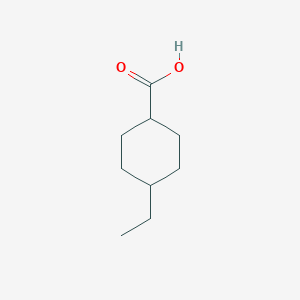

trans-4-Ethylcyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-ethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNROFSAOTBVBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987865 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-47-2, 91328-77-7 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-4-Ethylcyclohexanecarboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 6833-47-2) is a saturated cyclic carboxylic acid with a molecular formula of C9H16O2.[1][2] Its structure, featuring a cyclohexane ring with ethyl and carboxylic acid groups in a trans-1,4-substitution pattern, imparts specific physicochemical characteristics relevant to its application in organic synthesis and as an intermediate in the development of pharmaceuticals, pesticides, and fragrances.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.

This guide provides a comprehensive overview of the key physical and chemical properties of this compound, supported by experimental data and standard analytical methodologies. It is designed to be a practical resource for professionals in research and development.

Molecular and Structural Data

The fundamental identity of a chemical compound is rooted in its molecular structure. The trans configuration of the ethyl and carboxyl groups on the cyclohexane ring minimizes steric hindrance, resulting in a more stable, lower-energy conformation compared to its cis isomer. This stereochemistry is a critical determinant of its crystalline packing and, consequently, its macroscopic physical properties.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Weight: 156.22 g/mol [1]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents, thermal conditions, and separation processes.

| Property | Value | Source(s) |

| Appearance | White to almost-white solid; Colorless or light yellow solid | [1] |

| Melting Point | 48-51°C / 58-62°C | [1][2] |

| Boiling Point | 252.5°C (at 760 mmHg) / 275-276°C | [1][2] |

| Density | 0.999 g/cm³ (Predicted) | [1][2] |

| Flash Point | 120°C | [1][2] |

| Vapor Pressure | 0.00602 mmHg at 25°C | [1] |

| pKa | 4.92 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.463 | [1][2] |

| LogP | 2.28740 | [2] |

Melting and Boiling Points: A Note on Discrepancies

The literature presents slight variations in the reported melting and boiling points.[1][2] For instance, melting point ranges of 48-51°C and 58-62°C are both cited.[1][2] Similarly, boiling points of approximately 252.5°C and 275-276°C are noted.[1][2] Such discrepancies are common and can typically be attributed to differences in the purity of the sample analyzed or the specific experimental conditions under which the measurements were taken (e.g., pressure for boiling point determination). For critical applications, it is recommended to determine these properties on the specific batch of material being used.

The relationship between temperature and the physical state of the compound is fundamental. The transitions are driven by the input of thermal energy overcoming the intermolecular forces (primarily hydrogen bonding and van der Waals forces) that hold the molecules in a fixed lattice (solid) or in close proximity (liquid).

Caption: Phase transitions of this compound.

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." this compound possesses a dual nature: a polar carboxylic acid head and a nonpolar ethylcyclohexyl tail.

-

In Water: It is reported to be insoluble in water at room temperature.[1] The nonpolar C9 hydrocarbon body dominates, preventing miscibility with the highly polar water molecules.

-

In Organic Solvents: The compound is soluble in organic solvents like methanol, and it is expected to be soluble in other alcohols and ethers.[1] The nonpolar tail interacts favorably with the nonpolar components of these solvents, while the carboxylic acid group can engage in hydrogen bonding, aiding dissolution.

Acidity (pKa)

The predicted pKa of 4.92 is characteristic of a carboxylic acid.[1] This value indicates that it is a weak acid. In aqueous solutions, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form, with the position of the equilibrium being dependent on the pH of the solution. At a pH below its pKa, the neutral acid form predominates, while at a pH above its pKa, the charged carboxylate form is the major species. This property is crucial for designing extraction and purification protocols, as its solubility in aqueous solutions can be dramatically increased by deprotonation with a base.

Spectroscopic Properties

Spectroscopic data provides a definitive fingerprint for the compound, confirming its structure and purity. While specific spectra for this compound are available on databases like SpectraBase, the expected characteristics are as follows.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very strong and broad absorption extending from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded dimer.[4] A sharp, strong absorption appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most distinctive signal is the carboxylic acid proton (–COOH), which appears far downfield, typically between 10-12 ppm, and is often a broad singlet.[4] The protons on the cyclohexane ring and the ethyl group will appear in the aliphatic region (approx. 0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 175-185 ppm range.[4] The carbons of the cyclohexane ring and the ethyl group will resonate in the upfield region (approx. 10-50 ppm).

-

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical help immediately.[1]

Experimental Protocols

The following sections describe standardized, self-validating methodologies for determining key physical properties. The causality behind the procedural steps is explained to ensure a deep understanding of the analytical process.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition, where the onset temperature is taken as the melting point. This method is highly accurate and provides information on purity and polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dried this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty, crimped reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 80°C). The choice of a steady ramp rate ensures thermal equilibrium and reproducible results.

-

Hold for a few minutes to ensure the entire sample has melted.

-

Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus). A sharp, single peak is indicative of a pure substance.

Caption: Workflow for Melting Point Determination by DSC.

References

-

4-trans-ethyl cyclohexane carboxylic acid. (2024). ChemBK. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to trans-4-Ethylcyclohexanecarboxylic Acid

Introduction: The Strategic Value of Saturated Carbocycles in Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired functionality. trans-4-Ethylcyclohexanecarboxylic acid (CAS 6833-47-2) emerges as a significant building block, offering a unique combination of a rigid, non-aromatic carbocyclic core and a versatile carboxylic acid handle. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable intermediate.

The trans-stereochemistry of the ethyl and carboxyl groups on the cyclohexane ring imparts a defined three-dimensional structure. This conformational rigidity is highly sought after in medicinal chemistry, where precise spatial arrangement of functional groups is critical for optimizing interactions with biological targets.[1] Unlike its aromatic analog, 4-ethylbenzoic acid, the saturated cyclohexane ring allows for the exploration of non-planar pharmacophore models, potentially enhancing properties such as metabolic stability, solubility, and target specificity. This guide will elucidate the core methodologies for its preparation and analysis, providing a framework for its effective utilization in advanced research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6833-47-2 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | White solid / powder | |

| Melting Point | 48-51 °C | [2] |

| Boiling Point | 252.5 ± 8.0 °C (Predicted) | [2] |

| Density | 0.999 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water at room temperature. | |

| Flash Point | 120 °C | [2] |

Spectroscopic Characterization

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

δ 12.0 (s, 1H): The acidic proton of the carboxylic acid group (COOH). This peak is typically broad and exchanges with D₂O.

-

δ 2.2-2.4 (tt, 1H): The axial proton at C1 (CH-COOH). The triplet of triplets arises from coupling to the two axial protons and two equatorial protons on the adjacent C2 and C6 positions. Large axial-axial coupling constants (J ≈ 7-9 Hz) are characteristic of the trans-conformation.[4]

-

δ 0.8-2.1 (m, 10H): A complex multiplet region corresponding to the remaining cyclohexane ring protons (CH₂) and the methine proton at C4 (CH-CH₂CH₃).

-

δ 1.2-1.4 (q, 2H): The methylene protons of the ethyl group (-CH₂CH₃).

-

δ 0.8-1.0 (t, 3H): The terminal methyl protons of the ethyl group (-CH₂CH₃).

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

-

δ ~180-185: Carboxylic acid carbonyl carbon (C=O).[5]

-

δ ~40-45: C1 carbon, attached to the carboxyl group.

-

δ ~30-40: C4 carbon, attached to the ethyl group.

-

δ ~25-35: Remaining cyclohexane ring carbons (C2, C3, C5, C6).

-

δ ~25-30: Methylene carbon of the ethyl group (-CH₂CH₃).

-

δ ~10-15: Methyl carbon of the ethyl group (-CH₂CH₃).

Expected FTIR Data (Solid Phase, cm⁻¹):

-

3300-2500 (broad, strong): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a highly characteristic, broad absorption.[6]

-

2960-2850 (strong): C-H stretching of the alkyl groups (cyclohexane and ethyl).

-

~1700 (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. Its position indicates a saturated, dimeric acid.[6]

-

~1450 & ~1375: C-H bending vibrations.

-

~1320-1210 (medium): C-O stretch of the carboxylic acid.[6]

-

~950-910 (broad, medium): Out-of-plane O-H bend.[6]

Synthesis and Purification: A Robust Methodological Approach

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-ethylbenzoic acid. This process typically yields a mixture of cis and trans isomers, necessitating a subsequent isomerization and purification step to isolate the desired trans product.[7]

Reaction Mechanism: From Aromatic Precursor to Saturated Product

The core transformation is the reduction of the benzene ring. This is achieved through heterogeneous catalysis, where hydrogen gas is adsorbed onto the surface of a noble metal catalyst (e.g., Ruthenium, Rhodium), followed by the stepwise addition of hydrogen atoms to the aromatic ring until it is fully saturated.

Caption: Role as a versatile building block in drug development.

-

Pharmaceutical Intermediates: This molecule serves as a key intermediate in multi-step syntheses. For example, the structurally related trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a known impurity and synthetic precursor related to the antipneumocystic drug Atovaquone. This highlights the importance of the cyclohexanecarboxylic acid core in constructing complex APIs.

-

Scaffold for Target-Oriented Synthesis: The cyclohexane ring acts as a rigid scaffold to orient other functional groups in a precise geometry. Derivatives have been explored as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a target for obesity treatment. The carboxylic acid head group interacts with the target protein, while the rest of the molecule can be modified to optimize potency and pharmacokinetic properties.

-

Bioisosteric Replacement: In drug design, replacing a phenyl ring with a cyclohexyl ring is a common strategy to improve metabolic stability and solubility while maintaining a similar spatial volume. The trans-4-ethylcyclohexyl group can serve as a non-planar, lipophilic substituent that can probe different regions of a target's binding pocket compared to its flat aromatic counterpart.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the solid or its solutions.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water and seek medical advice.

-

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for chemists aiming to impart specific three-dimensional characteristics to their target structures. Its synthesis, while requiring control over stereochemistry, is achievable through robust catalytic hydrogenation and isomerization protocols. Its utility as a rigid, non-aromatic scaffold ensures its continued relevance in the design of next-generation pharmaceuticals and advanced materials. This guide has provided the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile chemical intermediate in their work.

References

-

Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. (2004). ElectronicsAndBooks. Available at: [Link]

-

Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Mol-Instincts. Available at: [Link]

-

The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. Mol-Instincts. Available at: [Link]

-

Grygorenko, O. O., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

-

Buy trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) | 93940-19-3. (2024). Mol-Instincts. Available at: [Link]

-

FTIR Spectrum Information. University of Maryland. Available at: [Link]

-

This compound. SpectraBase. Available at: [Link]

-

The Role of trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. Available at: [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (Patent CN108602758B). Google Patents.

-

Cyclohexanecarboxylic acid. NIST WebBook. Available at: [Link]

- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (Patent CN106316825A). Google Patents.

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available at: [Link]

-

Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and DMSO. CORE. Available at: [Link]

-

4-Methylcyclohexanecarboxylic acid. PubChem. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of California, Los Angeles. Available at: [Link]

-

Ethyl 4-hydroxycyclohexanecarboxylate. PubChem. Available at: [Link]

-

NMR: relating coupling constants and major product. (2016). Reddit. Available at: [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

trans-4-trans-ethyl cyclohexane carboxylic acid. ChemBK. Available at: [Link]

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. reddit.com [reddit.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

molecular structure of trans-4-Ethylcyclohexanecarboxylic acid

An In-depth Technical Guide to the Molecular Structure of trans-4-Ethylcyclohexanecarboxylic Acid

Foreword

Substituted cyclohexanes represent a cornerstone of stereochemistry and conformational analysis in organic chemistry. Their rigid, yet dynamic, chair-like structures provide a fundamental scaffold in numerous applications, from pharmaceuticals to materials science. This compound, a 1,4-disubstituted cyclohexane, serves as an exemplary model for understanding the intricate interplay of steric and electronic effects that govern molecular geometry and stability. This guide provides a comprehensive exploration of its three-dimensional structure, validated by spectroscopic and computational methodologies, intended for researchers, scientists, and professionals in drug development who rely on a precise understanding of molecular architecture.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 4, respectively.[1] The trans designation indicates that these two substituents reside on opposite faces of the cyclohexane ring.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O₂ | [1] |

| Molar Mass | 156.22 g/mol | [1] |

| CAS Number | 6833-47-2 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 48-51 °C | [1] |

| Boiling Point | 252.5 ± 8.0 °C (Predicted) | [1] |

| Purity | >98.0% (GC) | [2] |

Conformational Analysis: The Diequatorial Preference

The defining structural characteristic of this compound is the conformation of its cyclohexane ring. To minimize angle and torsional strain, the ring predominantly adopts a chair conformation .[3][4] In this arrangement, the substituent groups can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).

For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable.[5][6] This stability arises from the avoidance of 1,3-diaxial interactions —steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[4]

In the case of trans-1,4-disubstituted cyclohexanes, the molecule can exist in two primary chair conformations that interconvert via a "ring flip."

-

Diequatorial Conformer: Both the ethyl and carboxylic acid groups occupy equatorial positions.

-

Diaxial Conformer: Both substituents occupy axial positions.

The diequatorial conformer is overwhelmingly more stable and, therefore, the predominant structure at equilibrium.[7] Both the relatively bulky ethyl group and the carboxylic acid group avoid the significant steric hindrance of 1,3-diaxial interactions when placed in the spacious equatorial positions. The energy difference is substantial enough to effectively "lock" the molecule in this conformation.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

stereochemistry of 4-Ethylcyclohexanecarboxylic acid isomers

An In-depth Technical Guide to the Stereochemistry of 4-Ethylcyclohexanecarboxylic Acid Isomers

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive examination of the stereochemistry of 4-Ethylcyclohexanecarboxylic acid, a disubstituted cyclohexane derivative. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of isomeric forms and their conformational behavior. We will explore the structural nuances of the cis and trans isomers, delve into their conformational analysis based on steric principles, and outline robust methodologies for their synthesis, separation, and spectroscopic characterization. The causality behind experimental choices and the principles of structural elucidation are emphasized throughout to provide actionable, field-proven insights.

Introduction: The Significance of Stereoisomerism

4-Ethylcyclohexanecarboxylic acid is a disubstituted cycloalkane that serves as a valuable model system for understanding stereochemical principles. Its structure, featuring two different substituents at the 1 and 4 positions of a cyclohexane ring, gives rise to geometric isomers: cis and trans. The spatial arrangement of the ethyl and carboxylic acid groups profoundly influences the molecule's physical properties, thermodynamic stability, and potential biological activity. In drug development, controlling stereochemistry is paramount, as different isomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. A thorough understanding of the conformational landscape of these isomers is therefore not merely academic but a critical prerequisite for rational molecular design and synthesis.

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1] This fundamental concept is the cornerstone of understanding the stereochemistry of its derivatives. The substituents on a chair conformation can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[2] The rapid interconversion between two chair conformations, known as a "ring flip," is a dynamic process that dictates the equilibrium population of conformers and, ultimately, the molecule's overall preferred shape.[3]

Isomers of 4-Ethylcyclohexanecarboxylic Acid: Cis vs. Trans

The relative orientation of the ethyl and carboxylic acid groups defines the two geometric isomers.

-

cis-4-Ethylcyclohexanecarboxylic acid: Both substituents are on the same side of the cyclohexane ring (both pointing "up" or both "down").[4]

-

trans-4-Ethylcyclohexanecarboxylic acid: The substituents are on opposite sides of the ring (one "up" and one "down").[4]

These isomers are distinct compounds and cannot be interconverted without breaking and reforming chemical bonds.[4]

Caption: Planar representation of cis and trans isomers.

Conformational Analysis: A Deep Dive into Stability

The thermodynamic stability of each isomer is determined by the stability of its most preferred chair conformation. This preference is governed by the steric strain associated with axial substituents, particularly the unfavorable 1,3-diaxial interactions.[2][5] The energetic cost of placing a substituent in an axial position is quantified by its "A-value." Larger substituents have higher A-values, indicating a stronger preference for the equatorial position.[6]

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) | Rationale for Equatorial Preference |

| Ethyl (-CH₂CH₃) | ~1.8 | Experiences significant 1,3-diaxial steric strain with axial hydrogens. |

| Carboxyl (-COOH) | ~1.4 - 1.7 | Experiences steric hindrance, though slightly less than an ethyl group. |

Note: A-values are context-dependent but provide a reliable basis for predicting conformational equilibria.

Conformational Equilibrium of cis-4-Ethylcyclohexanecarboxylic Acid

In the cis isomer, one substituent must be axial and the other equatorial (a,e) in any given chair conformation. A ring flip converts the axial group to equatorial and vice-versa (e,a).[4]

The two resulting conformers are not energetically equivalent. The conformer where the larger group (ethyl) occupies the more spacious equatorial position will be lower in energy and thus more populated at equilibrium.[5]

Caption: Equilibrium between the two chair conformers of the cis-isomer.

Since the ethyl group has a slightly larger A-value than the carboxylic acid group, the equilibrium will favor the conformer with the ethyl group in the equatorial position.[6]

Conformational Equilibrium of this compound

The trans isomer presents a more dramatic difference in stability between its conformers. The 1,4-trans arrangement allows for both substituents to be equatorial (e,e) or both to be axial (a,a).[3]

The diequatorial (e,e) conformer is overwhelmingly more stable. The diaxial (a,a) conformer suffers from severe steric strain from two bulky axial groups and their associated 1,3-diaxial interactions, making its contribution to the overall equilibrium negligible at room temperature.[7]

Caption: Equilibrium between the two chair conformers of the trans-isomer.

Synthesis and Isomer Separation

A common laboratory synthesis that produces a mixture of cis and trans isomers is the catalytic hydrogenation of 4-ethylbenzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions, but typically yields a mixture.

Experimental Protocol: Separation of Cis and Trans Isomers via Column Chromatography

The separation of the isomers leverages their different physical properties, which arise from their distinct shapes and polarities. The more stable, symmetric trans isomer often has a higher melting point and lower solubility in certain solvents compared to the cis isomer. Column chromatography is a highly effective method for their separation.

Objective: To separate a mixture of cis- and this compound.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isomer mixture of 4-Ethylcyclohexanecarboxylic acid

-

Glass chromatography column

-

Collection tubes, rotary evaporator

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform, compact bed. Avoid air bubbles.

-

Sample Loading: Dissolve a known quantity of the isomer mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The choice of solvent is critical; the polarity is optimized to allow for differential migration of the isomers.

-

Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the elution of the more strongly adsorbed component.

-

Fraction Collection: Collect small, sequential fractions as the solvent elutes from the column.

-

Analysis (TLC): Spot each fraction on a Thin Layer Chromatography (TLC) plate to monitor the separation. The two isomers should have different retention factors (Rf values).

-

Pooling and Evaporation: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent using a rotary evaporator to yield the isolated cis and trans isomers.

Spectroscopic Characterization

Unequivocal identification of the separated isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy: A Diagnostic Tool

¹H NMR spectroscopy is exceptionally powerful for differentiating the cis and trans isomers by analyzing the chemical shifts and coupling constants of the protons on C1 and C4 (the carbons bearing the substituents).

-

Key Insight: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. For cyclohexane chairs, the coupling between two adjacent axial protons (Jaa) is large (typically 8-13 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are small (typically 2-5 Hz).

-

trans Isomer (Diequatorial): In the stable diequatorial conformer, the protons at C1 and C4 are both in the axial position. Therefore, the signal for the C1 proton will appear as a triplet of triplets (or a complex multiplet) with at least one large trans-diaxial coupling constant (Jaa) to its axial neighbors on C2 and C6.

-

cis Isomer (Axial/Equatorial): In the more stable conformer (equatorial ethyl, axial COOH), the proton at C1 is equatorial, and the proton at C4 is axial. Neither proton will exhibit a signal with two large trans-diaxial couplings. The signals will be broader and less resolved, with smaller coupling constants characteristic of Jae and Jee interactions.

Table 2: Predicted ¹H NMR Characteristics

| Isomer | Most Stable Conformation | C1-Proton Position | Expected Signal for C1-H |

| trans | Diequatorial (e,e) | Axial | Multiplet with large Jaa couplings (~8-13 Hz) |

| cis | Equatorial/Axial (e,a) | Equatorial | Broad multiplet with small Jae/ Jee couplings (~2-5 Hz) |

¹³C NMR Spectroscopy

¹³C NMR can also distinguish the isomers. The chemical shift of a carbon atom is sensitive to its steric environment. Axial carbons are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts due to the gamma-gauche effect. While the differences may be subtle, they provide complementary evidence for structural assignment.[8]

Sources

- 1. draw the chair conformation of trans-4-methylcyclohexanecarboxylic acid.. [askfilo.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

A Technical Guide to the Solubility of trans-4-Ethylcyclohexanecarboxylic Acid in Organic Solvents

Executive Summary: This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, predictive analysis based on structural analogues, and detailed experimental protocols to empower researchers in drug discovery and chemical synthesis. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a robust, step-by-step methodology for its empirical determination.

Introduction

This compound is a saturated aliphatic carboxylic acid characterized by a cyclohexane ring functionalized with both a carboxylic acid group and an ethyl group in a trans-1,4-configuration. This unique structure, featuring a polar, hydrophilic head (the carboxyl group) and a bulky, nonpolar, lipophilic tail (the ethylcyclohexane moiety), makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials.[1]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation development. This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical framework to effectively work with this compound.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6833-47-2 | [2][3] |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 48-54 °C | [1] |

| Boiling Point | ~252-276 °C | |

| Predicted pKa | ~4.92 |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its polar and nonpolar functionalities, a concept best explained by the principle "like dissolves like."

-

Polar Carboxyl Group (-COOH): This functional group is the molecule's hydrophilic center. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).

-

Nonpolar Ethylcyclohexane Moiety: The C₉ aliphatic ring and ethyl group form a large, nonpolar, and hydrophobic region. This part of the molecule interacts favorably with nonpolar solvents (e.g., hexane, toluene) through van der Waals dispersion forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its significant nonpolar character, the molecule is expected to be insoluble in water at room temperature but soluble in many common organic solvents.

Solubility Profile and Predictive Analysis

Qualitative Assessment

Based on its structure and general chemical principles, this compound is reported to be soluble in alcohols such as methanol.[1] It is also expected to be soluble in other polar organic solvents like ethanol and acetone, as well as nonpolar solvents like ethers and chlorinated hydrocarbons, where the large alkyl portion can be effectively solvated.

Predictive Analysis Based on Structural Analogue

While specific quantitative data for this compound is scarce, we can infer its likely behavior by examining its parent compound, cyclohexanecarboxylic acid (CHC acid). The addition of the ethyl group to the cyclohexane ring increases the molecule's overall size and nonpolar surface area. This structural modification leads to a predictable shift in solubility:

-

Decreased solubility in polar solvents: The larger hydrophobic tail will further disrupt the hydrogen-bonding network of highly polar solvents like water.

-

Increased solubility in nonpolar solvents: The enhanced lipophilicity will improve interactions with nonpolar solvents like hexane and toluene.

The table below presents known solubility data for cyclohexanecarboxylic acid, which serves as a baseline for estimating the solubility of its ethyl-substituted derivative.

| Solvent | Cyclohexanecarboxylic Acid Solubility | Expected Trend for this compound |

| Water | 2.01 g/L at 15°C[4] | Lower |

| Acetone | 18 wt% at 40°C[5] | Similar or Higher |

| General Organic Solvents | Reported as "soluble"[5][6] | Generally Soluble |

It is critical for researchers to recognize that this is a predictive analysis. Empirical determination is necessary for precise quantification.

Standard Protocol for Experimental Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] It is a reliable technique that ensures the solution has reached saturation, providing thermodynamically accurate data.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation:

-

Rationale: To ensure accuracy, the solvent must be pure and the temperature must be precisely controlled, as solubility is temperature-dependent.

-

Steps:

-

Select a high-purity organic solvent of interest.

-

Calibrate a temperature-controlled orbital shaker or water bath to the desired experimental temperature (e.g., 25 °C).

-

Prepare a series of glass vials (e.g., 10 mL) with magnetic stir bars or for placement in a shaker.

-

-

-

Sample Addition:

-

Rationale: An excess of the solid solute is required to ensure that the solvent becomes fully saturated and that solid material remains at equilibrium.[8]

-

Steps:

-

Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to each vial.

-

Accurately pipette a fixed volume of the pre-equilibrated solvent (e.g., 5.0 mL) into each vial.

-

-

-

Equilibration:

-

Rationale: Continuous agitation is necessary to maximize the surface area contact between the solute and solvent, facilitating the dissolution process until equilibrium is reached. The time to reach equilibrium must be determined experimentally.[7]

-

Steps:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and begin agitation at a constant speed that ensures the solid particles are kept in suspension.[7]

-

Allow the mixture to equilibrate for a predetermined period (typically 24 to 72 hours). It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[7]

-

-

-

Sample Separation:

-

Rationale: The undissolved solid must be completely removed to ensure that the analyzed liquid phase represents only the dissolved solute.

-

Steps:

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 1-2 hours to allow solid particles to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed analysis vial. This step must be performed quickly to minimize temperature fluctuations.

-

-

-

Analysis:

-

Rationale: A validated analytical method is required to accurately quantify the concentration of the solute in the saturated solution.

-

Steps:

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method such as HPLC-UV, GC-FID, or quantitative NMR.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL, g/L, or mol/L.

-

-

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method can be visualized as follows.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be leveraged during recrystallization for purification. Researchers should always report the temperature at which solubility data was obtained.

-

Solvent Polarity: As discussed, the choice of solvent is the most critical factor. A systematic screening across a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol) is recommended to build a comprehensive solubility profile.

-

pH (in aqueous or protic systems): In the presence of water or protic solvents, the pH can influence the ionization state of the carboxylic acid. In basic conditions, the acid will be deprotonated to its more polar (and often more water-soluble) carboxylate form.

Safety Precautions

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a molecule of significant interest in organic synthesis with a solubility profile dominated by its large nonpolar framework and polar carboxylic acid head. While quantitative data remains to be broadly published, its behavior can be reliably predicted based on chemical first principles and comparison with structural analogues. It is expected to have low aqueous solubility but good solubility in a range of common organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust pathway for empirical determination. This foundational knowledge is crucial for optimizing reaction conditions, developing purification strategies, and enabling the compound's use in advanced applications.

References

-

This compound: Your Premier Chemical Synthesis Intermediate. (2025). Retrieved from [Link]

-

Cyclohexanecarboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-trans-ethyl cyclohexane carboxylic acid - ChemBK. (2024). Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 805-808. Available from [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Available from [Link]

-

Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13. Available from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of trans-4-Ethylcyclohexanecarboxylic Acid: Melting and Boiling Point Determination

This guide provides a comprehensive technical overview of the melting and boiling points of trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2), a key intermediate in various organic syntheses.[1] Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical properties. Adherence to rigorous experimental protocols is paramount for ensuring the purity and quality of synthesized compounds, and this guide serves as a practical resource for achieving such standards.

Introduction to this compound

This compound is a saturated carboxylic acid characterized by a cyclohexane ring substituted with an ethyl group and a carboxylic acid functional group in a trans configuration. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol .[1][2] This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Accurate characterization of its physical properties, such as melting and boiling points, is a critical first step in its application, as these constants are sensitive indicators of sample purity.[3]

Physicochemical Properties: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[4]

Reported Values

The reported melting and boiling points for this compound can vary slightly across different sources, which may be attributable to measurement conditions and sample purity. A summary of these values is presented below.

| Physical Property | Reported Value/Range | Source(s) |

| Melting Point | 48-51 °C | [1][2][5] |

| 58-62 °C | [1] | |

| Boiling Point | 252.5 °C (Predicted) | [1][5] |

| 275-276 °C | [1] |

The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as freezing-point depression.[3] Therefore, a sharp melting point range is a strong indicator of high purity.

Experimental Determination of Melting Point

The capillary method is the standard technique for determining the melting point of a crystalline organic solid.[6][7] This can be performed using either a Thiele tube apparatus or a more modern digital melting point apparatus (e.g., Mel-Temp).

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2 °C per minute) as the melting point is approached is crucial.[8] Rapid heating does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating medium, leading to an erroneously high and broad melting range. Packing the sample to a height of 2-3 mm ensures uniform heat transfer throughout the solid.[9]

Step-by-Step Methodology: Capillary Method using a Thiele Tube

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[5][9]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample.[9]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped through a long, narrow glass tube.[5][9] The final packed sample height should be 2-3 mm.[8][9]

-

-

Apparatus Setup:

-

Securely clamp a Thiele tube to a ring stand.

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to just above the top of the side-arm loop.

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[10][11]

-

Insert the thermometer and attached capillary tube into the Thiele tube through a stopper, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[5]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion.[5][12] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[11][12]

-

For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[3]

-

For a precise measurement, heat more rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[8]

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (completion of melting).[8]

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination via Thiele Tube.

Experimental Determination of Boiling Point

For small sample quantities, the micro boiling point determination, often referred to as the Siwoloboff method, is highly effective and conserves material.[1] This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices

The core of this method is trapping a small amount of air in an inverted capillary tube. As the sample is heated, this trapped air and the sample's vapor expand. At the boiling point, a continuous stream of bubbles emerges as the vapor pressure overcomes the external pressure. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the external pressure has just overcome the vapor pressure; this temperature is the boiling point.[1][4]

Step-by-Step Methodology: Siwoloboff Micro Boiling Point Method

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Begin heating the bath gently. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.[4]

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.[2]

-

Once a continuous stream is observed, remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow and eventually stop. The moment the liquid is drawn up into the capillary tube, record the temperature.[1][4] This is the boiling point of the sample.

-

Experimental Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its quality control and effective use in research and development. The methodologies detailed in this guide, grounded in established chemical principles, provide a self-validating system for obtaining reliable physicochemical data. By carefully controlling experimental variables, particularly the rate of heating, researchers can ensure the integrity of their results, which is essential for the synthesis of novel materials and active pharmaceutical ingredients.

References

-

ChemBK. (2024, April 9). 4-trans-ethyl cyclohexane carboxylic acid. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]

-

ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Filo. (2024, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

-

LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

Sources

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. store.astm.org [store.astm.org]

- 7. thinksrs.com [thinksrs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. timstar.co.uk [timstar.co.uk]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 13. chymist.com [chymist.com]

An In-depth Technical Guide to the Safe Handling and Risk Mitigation of trans-4-Ethylcyclohexanecarboxylic Acid

This guide provides a comprehensive safety and handling framework for trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2), tailored for professionals in research and drug development. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes physicochemical data with field-proven protocols to offer a deeper understanding of the causality behind safety measures. Our objective is to empower scientists to not only follow procedures but to fundamentally comprehend the risks and implement self-validating safety systems in their laboratory environment.

Chapter 1: Physicochemical Profile and Inherent Risks

This compound is an organic compound utilized as a raw material and intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and spices.[1] Its physical state and chemical properties are the primary determinants of its hazard profile and dictate the necessary handling and storage protocols.

The molecule's structure, featuring a carboxylic acid group on a cyclohexane ring, is key to its reactivity and potential hazards. The carboxylic acid moiety is responsible for its acidic nature and irritant properties, while its solid form at room temperature presents a risk of dust generation and inhalation if not handled correctly.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these values is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 6833-47-2 | [1] |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 - 156.23 g/mol | [1] |

| Appearance | Colorless to white or light yellow crystalline solid/powder.[1] | |

| Melting Point | 50.0 to 54.0 °C | |

| Boiling Point | ~275-276 °C (Predicted: ~252.5 °C) | [1] |

| Flash Point | 120 °C | [1] |

| Solubility | Insoluble in water at room temperature; soluble in organic solvents like alcohols and ethers.[1] |

The relatively low melting point indicates that this solid can easily melt if stored near heat sources, potentially changing its physical hazard profile. Its insolubility in water is critical information for spill cleanup procedures, as water will not be an effective solvent for dilution.

Caption: A workflow for the safe handling of solid this compound.

Storage Integrity

Proper storage is crucial for maintaining the chemical's stability and preventing accidental reactions or degradation. [2]

-

Location: Store in a dry, cool, and well-ventilated place. [3][4]Keep containers away from heat sources and direct sunlight. [5]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [3]* Segregation: This is a critical, often overlooked step. As an organic acid, it must be segregated from:

Chapter 4: Reactive Safety Protocols: Emergency and First-Aid

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential for minimizing harm.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [3]Remove contact lenses if present and easy to do so. It is imperative to seek medical attention, especially if irritation persists. * Skin Contact: Take off contaminated clothing. [3]Wash the affected area immediately with plenty of soap and water. [3]If skin irritation occurs, seek medical advice. [3]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3]If the person feels unwell or breathing is difficult, seek medical attention. [3]* Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention. [7]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, or if the handler feels unsafe, the area should be evacuated and emergency personnel notified. [8]The following protocol is for a minor, manageable spill.

Caption: A decision and action workflow for a chemical spill response.

Causality in Spill Cleanup:

-

Containment: The first step is always to prevent the spill from spreading. [9]2. Neutralization: Using a weak base like sodium bicarbonate is crucial for an acid spill. [8][9]This converts the irritating acid into a more benign salt, making it safer to handle.

-

Collection: Gentle sweeping prevents the powder from becoming airborne, mitigating the inhalation risk. [7]4. Disposal: The cleanup residue is considered hazardous waste and must be disposed of according to institutional and local regulations. [9]

Chapter 5: Toxicological Profile

While specific, in-depth toxicological studies on this compound are not extensively detailed in readily available literature, it is generally considered to have low acute toxicity. [1]However, the absence of comprehensive data does not imply the absence of risk. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system, as established by its GHS classification. [1]All handling procedures should be based on the precautionary principle, treating the compound as hazardous and minimizing all potential routes of exposure.

References

-

4-trans-ethyl cyclohexane carboxylic acid - ChemBK. (2024-04-09). Available at: [Link]

-

Chemical Spills - Emergency Management - Florida State University. Available at: [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023-05-05). Available at: [Link]

-

Chemical Spill procedure - UOW. Available at: [Link]

-

Guide for Chemical Spill Response. Available at: [Link]

-

Laboratory Spill Prevention and Safety Measures | Lab Manager. (2010-07-14). Available at: [Link]

-

Safety and Handling of Organic Compounds in the Lab | Solubility of Things. Available at: [Link]

-

Safe Storage. Available at: [Link]

-

SAFETY DATA SHEET - West Liberty University. (2015-02-10). Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

chemical handling and storage section 6 - University of Toronto Scarborough. Available at: [Link]

-

Section 7: Safe Work Practices and Procedures - Princeton EHS. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. ehs.berkeley.edu [ehs.berkeley.edu]

- 6. fishersci.fr [fishersci.fr]

- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 8. documents.uow.edu.au [documents.uow.edu.au]

- 9. westlab.com [westlab.com]

The Alicyclic Workhorse: A Technical History of Cyclohexanecarboxylic Acid's Discovery and Enduring Impact

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxylic acid (C₆H₁₁COOH) is an organic compound that, at first glance, appears deceptively simple: a six-carbon saturated ring attached to a carboxyl group.[1] This colorless, oily compound, which crystallizes near room temperature, belies a rich history intertwined with the very foundations of modern organic chemistry.[1] Its journey from a subject of theoretical curiosity to an indispensable building block in pharmaceuticals, polymers, and fine chemicals offers a compelling narrative of scientific progress. For researchers and drug development professionals, understanding the discovery, synthesis, and versatile reactivity of this molecule is crucial, as it continues to serve as a key intermediate and structural motif in the creation of complex and biologically active molecules. This guide provides a deep technical dive into the history, synthesis, and application of cyclohexanecarboxylic acid, offering field-proven insights and methodologies for the modern scientist.

Part 1: Foundational Concepts - Taming the Ring

The story of cyclohexanecarboxylic acid cannot be told without first appreciating the theoretical hurdles chemists faced in understanding cyclic organic compounds. For much of the 19th century, the distinction between aromatic compounds like benzene and their saturated alicyclic counterparts was not well understood. The stability and reactivity of these rings were a puzzle.

The Baeyer Strain Theory: A Framework for Stability

According to Baeyer's planar model, cyclohexane would have internal angles of 120°, creating significant angle strain. This led him to predict that cyclopentane (with 108° angles) would be more stable.[5] While his core premise of angle strain was revolutionary, it was later refined by the Sachse-Mohr theory, which recognized that cyclohexane is not flat but adopts puckered 3D conformations (the "chair" and "boat" forms) to relieve this strain, making it exceptionally stable.[2] This fundamental understanding of the cyclohexane ring's stability was a critical prerequisite for the targeted synthesis of its derivatives.

Caption: Baeyer's Strain Theory predicted stability based on deviation from the ideal 109.5° angle.

Markovnikov's Rule: Guiding Regioselectivity

Contemporaneously, Russian chemist Vladimir Markovnikov formulated his famous rule in 1870, describing the outcome of addition reactions to asymmetric alkenes.[6] The rule states that in the addition of a protic acid like HX, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents.[6] This principle is based on the formation of the most stable carbocation intermediate during the reaction.[6] While not directly a method for synthesizing the saturated ring, Markovnikov's rule and its exceptions (such as anti-Markovnikov addition in the presence of peroxides) provided a predictive framework for manipulating unsaturated cyclic precursors, which would become crucial in more complex synthetic pathways.[7][8]

Part 2: Pathways to Synthesis - From Benzene to Cyclohexane

The development of reliable and scalable synthetic methods was the key to unlocking the potential of cyclohexanecarboxylic acid. While several routes exist, the catalytic hydrogenation of benzoic acid has become the most prominent.

The Dominant Route: Catalytic Hydrogenation of Benzoic Acid

The most common and industrially practiced method for producing cyclohexanecarboxylic acid is the hydrogenation of benzoic acid.[1] This process involves the reduction of the aromatic benzene ring to a saturated cyclohexane ring.

Mechanism and Causality: The reaction's success hinges on the use of a catalyst to facilitate the addition of hydrogen (H₂) across the double bonds of the benzene ring. Without a catalyst, the high stability of the aromatic system makes this reduction extremely difficult. Transition metal catalysts, particularly those from the platinum group, provide a surface on which the H-H bond is weakened and the benzoic acid molecule can be adsorbed, lowering the activation energy for the hydrogenation process.

Early industrial processes often required harsh conditions, such as high temperatures (over 423 K) and high hydrogen pressures (up to 15 MPa), often using a Palladium on carbon (Pd/C) catalyst.[9] While effective, these conditions are energy-intensive and require specialized equipment.

Modern research has focused on improving catalyst efficiency to allow for milder reaction conditions. Studies have shown that other transition metals supported on carbon, such as Rhodium (Rh/C) and Ruthenium (Ru/C), can exhibit even higher activity than Palladium.[9] For instance, using a Rh/C catalyst in supercritical CO₂ has been shown to efficiently produce cyclohexanecarboxylic acid at a low temperature of 323 K, offering a greener and more energy-efficient alternative.[9]

Caption: General workflow for the catalytic hydrogenation of benzoic acid.

Alternative Synthetic Approaches

While hydrogenation is dominant, other methods have been developed, often for specific laboratory-scale applications or for producing derivatives.

-

Microbial Dihydroxylation: A fascinating and highly valuable route for pharmaceutical development involves the microbial dihydroxylation of benzoic acid. Mutant strains of bacteria, such as Alcaligenes eutrophus or Pseudomonas putida, can convert benzoic acid into (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid.[10] This chiral intermediate is a versatile precursor for synthesizing a wide array of enantiomerically pure cyclohexanecarboxylic acid derivatives, which is of paramount importance in drug development where stereochemistry dictates biological activity.[10]

-

Oxidation of Cyclohexane Derivatives: Cyclohexanecarboxylic acid can also be prepared through the oxidation of related compounds like cyclohexanemethanol or cyclohexanecarbaldehyde. This approach is typical for laboratory synthesis where the precursor might be more readily available than benzoic acid.

-

Diels-Alder Reaction: For producing substituted cyclohexanedicarboxylic acids, the Diels-Alder reaction provides a powerful tool. This involves reacting a diene (like butadiene) with maleic anhydride to form a cyclohexene derivative, which is then hydrogenated to the final saturated product.[11]

Part 3: Physicochemical Properties and Characterization

Proper characterization is fundamental to verifying the successful synthesis and purity of cyclohexanecarboxylic acid. Its physical and spectral properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][12] |

| Molar Mass | 128.17 g·mol⁻¹ | [1][12][13] |

| Appearance | White solid / Colorless oil | [1] |

| Melting Point | 30–31 °C (303–304 K) | [1] |

| Boiling Point | 232–234 °C (505–507 K) | [1] |

| Density | 1.0274 g/cm³ | [1] |

| CAS Number | 98-89-5 | [1][12] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is a key tool for structural confirmation. It will characteristically show a signal for the methine proton (CH) attached to the carboxyl group, typically in the 2.2-2.6 ppm range. The remaining protons on the cyclohexane ring will appear as a complex multiplet further upfield.[14]

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the seven distinct carbon environments, with the carboxyl carbon appearing significantly downfield (>175 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. A strong, broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

Part 4: Modern Applications in Research and Drug Development

The true value of cyclohexanecarboxylic acid lies in its versatility as a building block. Its rigid, three-dimensional cyclohexane scaffold is a privileged structure in medicinal chemistry, allowing chemists to build complex molecules with precise spatial arrangements required for targeted therapeutic effects.[14]

Pharmaceutical Synthesis

The compound is a crucial intermediate in the synthesis of numerous established medications and new drug candidates.

-

Anthelmintic Drugs: It is a known intermediate in the synthesis of praziquantel, a critical drug used to treat schistosomiasis.[9]

-

Protease Inhibitors: Derivatives of cyclohexanecarboxylic acid have been shown to exhibit excellent inhibitory effects on proteases like thrombin and trypsin, making them valuable leads for developing antithrombotic agents.[15]

-

Metabolic Disease: More recently, isoxazole and thiazole analogs containing a cyclohexanecarboxylic acid head group have been synthesized and evaluated as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a target for the treatment of obesity.[16]

-

Other Therapeutic Areas: The scaffold is also used in the development of anti-pregnancy drugs, anti-inflammatory agents, and anticancer compounds.[17][18]

Polymers, Agrochemicals, and Fine Chemicals

Beyond pharmaceuticals, cyclohexanecarboxylic acid has a broad impact on other industries.

-

Polymers and Plasticizers: It serves as a key monomer or building block in the synthesis of various polymers and plasticizers, enhancing the properties and stability of materials like coatings and plastics.[19]

-